Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 633298-88-1
VCID: VC8128513
InChI: InChI=1S/C8H8ClN3O2S/c1-2-14-6(13)4-11-8-12-7(9)5(3-10)15-8/h2,4H2,1H3,(H,11,12)
SMILES: CCOC(=O)CNC1=NC(=C(S1)C#N)Cl
Molecular Formula: C8H8ClN3O2S
Molecular Weight: 245.69 g/mol

Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate

CAS No.: 633298-88-1

Cat. No.: VC8128513

Molecular Formula: C8H8ClN3O2S

Molecular Weight: 245.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate - 633298-88-1

Specification

CAS No. 633298-88-1
Molecular Formula C8H8ClN3O2S
Molecular Weight 245.69 g/mol
IUPAC Name ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate
Standard InChI InChI=1S/C8H8ClN3O2S/c1-2-14-6(13)4-11-8-12-7(9)5(3-10)15-8/h2,4H2,1H3,(H,11,12)
Standard InChI Key PXVIWSTWEYYIOC-UHFFFAOYSA-N
SMILES CCOC(=O)CNC1=NC(=C(S1)C#N)Cl
Canonical SMILES CCOC(=O)CNC1=NC(=C(S1)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The systematic IUPAC name, ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate, reflects its ethoxycarbonylmethylamino substituent on a 4-chloro-5-cyano-thiazole ring . Alternative designations include Ethyl N-(4-chloro-5-cyano-1,3-thiazol-2-yl)glycinate and Glycine, N-(4-chloro-5-cyano-2-thiazolyl)-, ethyl ester . Key identifiers include CAS numbers 633298-88-1 and 71870-67-2, PubChem CID 3851603, ChemSpider ID 3076740, and ChEMBL ID CHEMBL1364966 .

Molecular and Structural Features

The compound’s planar thiazole ring is substituted at positions 4 (chloro), 5 (cyano), and 2 (aminoacetate). Computational models derived from InChI (InChI=1S/C8H8ClN3O2S/c1-2-14-6(13)4-11-8-12-7(9)5(3-10)15-8/h2,4H2,1H3,(H,11,12)) and SMILES (CCOC(=O)CNC1=NC(=C(S1)C#N)Cl) notations confirm the connectivity . The ethyl ester moiety enhances solubility in organic solvents, while the electron-withdrawing chloro and cyano groups polarize the thiazole ring, influencing reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H8ClN3O2S\text{C}_8\text{H}_8\text{ClN}_3\text{O}_2\text{S}
Molecular Weight245.69 g/mol
Synonyms15+ variants, including MLS000755773, CHEMBL1364966
XLogP3-AA1.7 (estimated)

Synthesis and Manufacturing

Reaction Pathways

Industrial synthesis typically involves the condensation of ethyl cyanoacetate with 2-amino-4-chloro-5-cyano-thiazole under basic conditions. Parchem’s protocol specifies a DMF/ethanol solvent system with K2CO3\text{K}_2\text{CO}_3 as a base, yielding the product after recrystallization . Alternative routes may employ nucleophilic substitution at the thiazole’s C-2 position, leveraging the amino group’s reactivity .

Purification and Quality Control

Post-synthetic purification via column chromatography or recrystallization from DMF/ethanol mixtures ensures >95% purity, as verified by NMR and LC-MS . Suppliers like Matrix Scientific offer batches with certified analytical data, including 1H^1\text{H}-NMR (δ 1.84 ppm for CH3_3, 3.19–4.31 ppm for CH2_2 groups) and 13C^{13}\text{C}-NMR profiles .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s thiazole core is a privileged scaffold in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Its ChEMBL entry (CHEMBL1364966) suggests utilization in high-throughput screening libraries targeting infectious diseases .

Specialty Materials

Parchem categorizes it under Specialty Materials, hinting at roles in polymer additives or ligand design for catalytic systems . The cyano and ester groups may facilitate coordination to metal centers or participation in cycloaddition reactions .

QuantityPrice (USD)Supplier
500 mg918Matrix Scientific
1 g1,836Matrix Scientific
5 g7,343Matrix Scientific

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